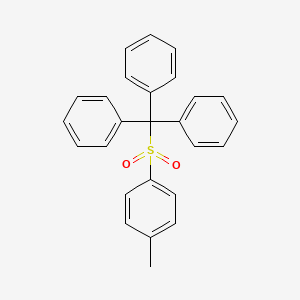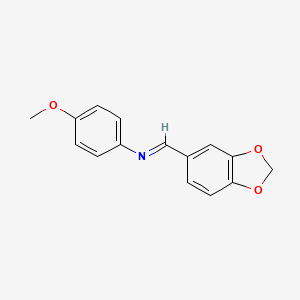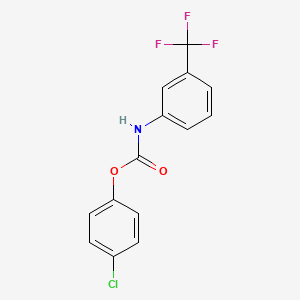
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C15H11ClF3NO2 It is known for its unique structure, which includes a chlorophenyl group and a trifluoromethylphenyl group connected by a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate typically involves the reaction of 4-chlorophenyl isocyanate with 3-(trifluoromethyl)phenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:
Temperature: Typically maintained at room temperature or slightly elevated.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-chlorophenyl isocyanate and 3-(trifluoromethyl)phenol.
Reaction: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acids or bases, resulting in the formation of 4-chlorophenol and 3-(trifluoromethyl)phenol.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-chlorophenol and 3-(trifluoromethyl)phenol.
Aplicaciones Científicas De Investigación
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-Chloro-3-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
4-Chlorophenyl 3-(trifluoromethyl)phenylcarbamate is unique due to its specific combination of a chlorophenyl group and a trifluoromethylphenyl group. This unique structure imparts distinctive chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
14353-07-2 |
|---|---|
Fórmula molecular |
C14H9ClF3NO2 |
Peso molecular |
315.67 g/mol |
Nombre IUPAC |
(4-chlorophenyl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C14H9ClF3NO2/c15-10-4-6-12(7-5-10)21-13(20)19-11-3-1-2-9(8-11)14(16,17)18/h1-8H,(H,19,20) |
Clave InChI |
SOGNUIAPFCWAEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)OC2=CC=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


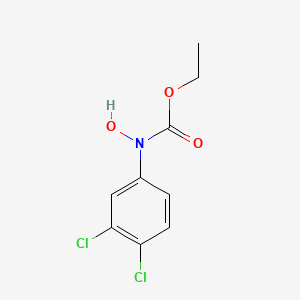
![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)
![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


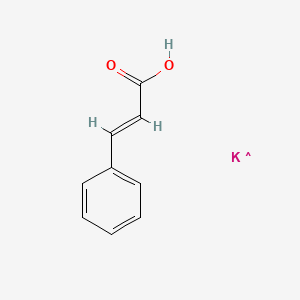
![Methyl 9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylate](/img/structure/B11954399.png)
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)
![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)
